molecular formula C18H20N6O6S2 B556886 n,n'-Bis(4-nitrophenyl)cystinamide CAS No. 34199-07-0

n,n'-Bis(4-nitrophenyl)cystinamide

Cat. No.: B556886
CAS No.: 34199-07-0
M. Wt: 480.5 g/mol
InChI Key: UDNQCHDHUMEZRM-HOTGVXAUSA-N
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Description

N,n’-Bis(4-nitrophenyl)cystinamide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by the presence of two 4-nitrophenyl groups attached to a cystinamide backbone, making it a unique molecule with distinct chemical properties.

Mechanism of Action

Target of Action

N,N’-Bis(4-nitrophenyl)cystinamide, also known as Nicarbazin, is primarily used as a coccidiostat in poultry . It targets the protozoan parasites causing coccidiosis, a disease that can lead to significant losses in the poultry industry . The compound is also effective against a wide range of parasites including Toxocara canis, Toxascaris leonina, Ancylostoma caninum, Uncinaria stenocephala, Trichuris vulpis, Dipylidium caninum, and Taenia sp. and Mesocestoides sp .

Mode of Action

Nicarbazin is an equimolar complex formed by 1,3 - bis (4- nitrophenyl) urea and 4-6 dimethyl-2- (1H) - pyrimidinone . The DNC represents the biologically active part of the complex, but to be absorbed it must be bound to the HDP . The DNC inhibits the formation of the vitelline membrane separating the egg yolk and egg white .

Biochemical Pathways

It is known that the compound interferes with the life cycle of the protozoan parasites, preventing their reproduction and spread .

Pharmacokinetics

The DNC therefore requires HDP to be absorbed and to reach a plasma level that allows an effect in the target species . Following oral administration, nicarbazin rapidly dissociates in vivo into its two HDP and DNC components, which follow different routes of excretion: 95% of HDP is rapidly eliminated with urine, while DNC remains longer and is eliminated predominantly with feces .

Result of Action

The primary result of N,N’-Bis(4-nitrophenyl)cystinamide’s action is the prevention of coccidiosis in poultry by inhibiting the reproduction of the causative protozoan parasites . This leads to a decrease in the prevalence of the disease, improving the health and productivity of the poultry.

Action Environment

The action of N,N’-Bis(4-nitrophenyl)cystinamide can be influenced by various environmental factors. For instance, the compound’s absorption can be affected by the diet of the birds, as certain feed components can interact with the drug and affect its bioavailability . Additionally, the compound’s stability and efficacy can be influenced by storage conditions, such as temperature and humidity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,n’-Bis(4-nitrophenyl)cystinamide typically involves the reaction of 4-nitroaniline with cystine. The process begins with the activation of cystine, followed by the nucleophilic substitution of the amino groups of 4-nitroaniline . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for N,n’-Bis(4-nitrophenyl)cystinamide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N,n’-Bis(4-nitrophenyl)cystinamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Oxidation: Hydrogen peroxide, acetic acid.

    Substitution: Sodium methoxide, methanol.

Major Products Formed

    Reduction: N,n’-Bis(4-aminophenyl)cystinamide.

    Oxidation: Sulfoxides or sulfones of N,n’-Bis(4-nitrophenyl)cystinamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,n’-Bis(4-nitrophenyl)cystinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.

    Industry: Utilized in the development of advanced materials and nanotechnology.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(4-nitrophenyl)urea: Similar in structure but lacks the cystinamide backbone.

    N,N’-Bis(4-nitrophenyl)thiourea: Contains a thiourea group instead of a cystinamide group.

Uniqueness

N,n’-Bis(4-nitrophenyl)cystinamide is unique due to its cystinamide backbone, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and enhances its potential for various applications.

Properties

CAS No.

34199-07-0

Molecular Formula

C18H20N6O6S2

Molecular Weight

480.5 g/mol

IUPAC Name

(2R)-2-amino-3-[[(2R)-2-amino-3-(4-nitroanilino)-3-oxopropyl]disulfanyl]-N-(4-nitrophenyl)propanamide

InChI

InChI=1S/C18H20N6O6S2/c19-15(17(25)21-11-1-5-13(6-2-11)23(27)28)9-31-32-10-16(20)18(26)22-12-3-7-14(8-4-12)24(29)30/h1-8,15-16H,9-10,19-20H2,(H,21,25)(H,22,26)/t15-,16-/m0/s1

InChI Key

UDNQCHDHUMEZRM-HOTGVXAUSA-N

SMILES

C1=CC(=CC=C1NC(=O)C(CSSCC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-]

Isomeric SMILES

C1=CC(=CC=C1NC(=O)[C@H](CSSC[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(CSSCC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-]

Key on ui other cas no.

34199-07-0

Synonyms

34199-07-0; L-Cystinyl-bis-4-nitroanilide; (H-Cys-pNA)2; SCHEMBL10103954; ZINC13532293; FT-0639166

Origin of Product

United States

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